molecular formula C10H18ClNO3 B15297872 Methyl 4-(aminomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride

Methyl 4-(aminomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride

Cat. No.: B15297872
M. Wt: 235.71 g/mol
InChI Key: IBTPRSUOMMKKSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(aminomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C10H18ClNO2. It is known for its unique bicyclic structure, which includes an oxabicyclo[2.2.2]octane ring system. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(aminomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride typically involves the following steps:

    Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

    Introduction of the aminomethyl group: This step involves the functionalization of the bicyclic ring system with an aminomethyl group, often through a nucleophilic substitution reaction.

    Esterification: The carboxylate group is introduced through an esterification reaction, where an alcohol reacts with a carboxylic acid.

    Hydrochloride formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving the use of specialized equipment and conditions to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(aminomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 4-(aminomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 4-(aminomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the bicyclic structure provides rigidity and specificity in binding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate: This compound lacks the aminomethyl group but shares the bicyclic structure.

    Methyl 4-(aminomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate: This is the non-hydrochloride form of the compound.

Uniqueness

Methyl 4-(aminomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride is unique due to its combination of the aminomethyl group and the oxabicyclo[2.2.2]octane ring system. This structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C10H18ClNO3

Molecular Weight

235.71 g/mol

IUPAC Name

methyl 4-(aminomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate;hydrochloride

InChI

InChI=1S/C10H17NO3.ClH/c1-13-8(12)10-4-2-9(6-11,3-5-10)7-14-10;/h2-7,11H2,1H3;1H

InChI Key

IBTPRSUOMMKKSI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCC(CC1)(CO2)CN.Cl

Origin of Product

United States

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